Acetylcholine-d9 Chloride
Overview
Description
Acetylcholine-d9 Chloride is a deuterium-labeled analog of Acetylcholine Chloride, a neurotransmitter that plays a crucial role in the cholinergic system. This compound is used primarily in scientific research to study the metabolic pathways and biological functions of acetylcholine. The deuterium labeling allows for precise tracking and quantification in various biochemical assays .
Mechanism of Action
Target of Action
The primary targets of Acetylcholine-d9 Chloride are the Muscarinic Acetylcholine Receptors (M1, M2, M3, M4) and the Neuronal Acetylcholine Receptor Subunit Alpha-7 . These receptors are crucial for transmitting signals in the nervous system and play a significant role in various physiological responses .
Mode of Action
this compound interacts with its targets by binding to these receptors, which can either stimulate or block responses for desired physiological effects . For instance, it modulates the activity of dopaminergic neurons through the stimulation of nicotinic acetylcholine receptors .
Biochemical Pathways
this compound affects several biochemical pathways. It is synthesized from acetyl coenzyme A and choline via the enzyme choline acetyltransferase . This neurotransmitter is involved in modulating cholinergic neurotransmission and is associated with a variety of neurological disorders . It also plays a role in cardiac cell survival, angiogenesis, and glucose metabolism .
Result of Action
The action of this compound leads to various molecular and cellular effects. It has been shown to promote cytoskeleton organization, cellular proliferation, differentiation, and apoptosis . Moreover, it has been found to inhibit p53 mutant peptide aggregation in vitro .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, dioxins, a type of environmental toxic substance, can affect Acetylcholine activity . Furthermore, chloride ions, which are part of this compound, play essential roles in bodily and cellular functions .
Biochemical Analysis
Biochemical Properties
Acetylcholine-d9 Chloride interacts with various enzymes and proteins, particularly the nicotinic acetylcholine receptors (nAChRs) . It modulates the activity of dopaminergic neurons through the stimulation of these receptors . This interaction is crucial for the regulation of various biochemical reactions.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of dopaminergic neurons . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly the nicotinic acetylcholine receptors . It also influences changes in gene expression . The exact nature of these interactions and changes is complex and involves multiple biochemical pathways.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies have shown that it plays a significant role in cognitive function, impacting working memory, attention, episodic memory, and spatial memory function .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from choline and acetic acid through the process of esterification . The enzymes choline acetyltransferase and acetyl-cholinesterase play crucial roles in this process .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . These processes can influence its localization or accumulation within the cell.
Subcellular Localization
The subcellular localization of this compound can affect its activity or function It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetylcholine-d9 Chloride is synthesized through a chemical process where deuterium atoms replace the hydrogen atoms in Acetylcholine Chloride. One common method involves reacting deuterated choline with acetyl chloride under controlled conditions to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated precursors. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions
Acetylcholine-d9 Chloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to study the stability and degradation pathways of the compound.
Reduction: Although less common, reduction reactions can be employed to investigate the reactivity of the deuterium-labeled compound.
Substitution: This is a primary reaction type for this compound, where the deuterium atoms can be replaced under specific conditions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Various halides or nucleophiles under controlled pH and temperature conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated acetyl derivatives, while substitution reactions can produce a range of deuterium-labeled analogs .
Scientific Research Applications
Acetylcholine-d9 Chloride is extensively used in scientific research, including:
Chemistry: As a tracer in metabolic studies to understand the pathways and interactions of acetylcholine.
Biology: To study the role of acetylcholine in neurotransmission and its effects on various biological systems.
Medicine: In research related to neurodegenerative diseases like Alzheimer’s and Parkinson’s, where acetylcholine pathways are disrupted.
Industry: Used in the development of new pharmaceuticals and in the study of drug metabolism.
Comparison with Similar Compounds
Similar Compounds
Acetylcholine Chloride: The non-deuterated form, widely studied for its role in neurotransmission.
Choline Chloride: A precursor in the synthesis of acetylcholine, used in various biochemical studies.
Deuterated Choline Chloride: Similar to Acetylcholine-d9 Chloride, used as a tracer in metabolic studies
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic and pharmacokinetic studies. This makes it a valuable tool in research settings where accurate quantification and detailed pathway analysis are required .
Properties
IUPAC Name |
2-acetyloxyethyl-tris(trideuteriomethyl)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO2.ClH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i2D3,3D3,4D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGOREOARAHOCO-WWMMTMLWSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCOC(=O)C)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661772 | |
Record name | 2-(Acetyloxy)-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344298-95-9 | |
Record name | 2-(Acetyloxy)-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 344298-95-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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